molecular formula C12H22N2O5 B8557043 tert-butyl (2R)-2-{[methoxy(methyl)amino]carbonyl}-4-morpholinecarboxylate

tert-butyl (2R)-2-{[methoxy(methyl)amino]carbonyl}-4-morpholinecarboxylate

Cat. No.: B8557043
M. Wt: 274.31 g/mol
InChI Key: KLTDXKJVANISAN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with t-butyl chloroformate and methoxy(methyl)amine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. The general synthetic route can be summarized as follows:

    Starting Materials: Morpholine, t-butyl chloroformate, methoxy(methyl)amine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: Morpholine is first reacted with t-butyl chloroformate to form the intermediate t-butyl morpholine-4-carboxylate. This intermediate is then treated with methoxy(methyl)amine to yield the final product, ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy(methyl)carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, or halides in solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its morpholine ring is known to interact with biological macromolecules, providing insights into biochemical pathways.

Medicine

In medicine, ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s morpholine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound with a similar t-butyl carbamate group.

    tert-Butyl-N-methylcarbamate: Another compound with a t-butyl and methylcarbamate group.

    N-Boc-hydroxylamine: A compound with a similar Boc-protected amine group.

Uniqueness

®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate is unique due to its combination of a morpholine ring and a methoxy(methyl)carbamoyl group This structural feature imparts specific reactivity and binding properties, distinguishing it from other similar compounds

Properties

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)14-6-7-18-9(8-14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

KLTDXKJVANISAN-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)N(C)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Commercially available 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.95 g, 8.43 mmol), 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (1.94 g, 10.1 mmol) and 1-hydroxybenztriazole monohydrate (1.25 g, 9.28 mmol) were combined in DMF (10 mL) and stirred at rt for 15 min. before adding N,O-dimethylhydroxylamine (0.987 g, 10.1 mmol), The reaction was stirred at rt overnight. The reaction was then concentrated and partitioned between saturated NaHCO3 and 20% isopropanol in CHCl3. The organic layer was dried (MgSO4) and concentrated. The crude residue was pulled through a layer of silica using CH2Cl2 and the eluting solvent. A colorless oil was isolated (0.7 g, 30%). 1H-NMR (DMSO-d6) δ 4.31-4.18 (bs, 1 H), 3.94-3.78 (m, 2 H), 3.76-3.61 (m, 4 H), 3.48 (dt, J1=11 Hz, J2=2.7 Hz, 1 H), 3.19-2.80 (m, 5 H), 1.39 (s, 9 H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.987 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
tert-butyl 2-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate

Synthesis routes and methods II

Procedure details

To a stirred solution of (±)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.51 g, 6.53 mmol), N,O-dimethylhydroxylamine hydrochloride (0.83 g, 8.49 mmol) and i-Pr2NEt (3.1 mL, 17.6 mmol) in CH2Cl2 (30 mL) was added solid HATU (3.01 g, 7.85 mmol). The mixture was stirred at rt for 3 d, diluted with ether (175 mL), washed with 5% aq HCl (2×50 mL) and satd aq NaHCO3 (50 mL) and dried over MgSO4. Removal of the solvent left (±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (1.73 g, 96%) as an oil.
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
Name
(±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate

Synthesis routes and methods III

Procedure details

To a solution of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (10 g, 43 mmol) in DCM (60 mL) was added HATU (19 g, 50 mmol) in portions, The mixture was stirred at room temperature for 0.5 h. Then DIPEA (12.9 g, 100 mmol) and N, O-dimethylhydroxylamine hydrochloride (5.0 g, 51.5 mmol) were added in the mixture. The mixture was stirred at room temperature overnight. Water (40 mL) was added and the mixture was extracted by DCM (100 mL*3). The organic layer was washed with brine (5 mL) and dried over sodium sulfate. Concentration and purification by column chromatography on silica gel (eluted: petroleum ether/ethyl acetate=20/1-10/1) to give tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (10 g, 84%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
O-dimethylhydroxylamine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate
Yield
84%

Synthesis routes and methods IV

Procedure details

To a solution of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (10 g, 43 mmol) in DCM (60 mL) was added HATU (19 g, 50 mmol) in portions, The mixture was stirred at room temperature for 0.5 h. Then DIPEA (12.9 g, 100 mmol) and N,O-dimethylhydroxylamine hydrochloride (5.0 g, 51.5 mmol) were added in the mixture. The mixture was stirred at room temperature overnight. Water (40 mL) was added and the mixture was extracted by DCM (100 mL*3). The organic layer was washed with brine (5 mL) and dried over sodium sulfate. Concentration and purification by column chromatography on silica gel (eluted: petroleum ether/ethyl acetate=20/1-10/1) to give tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (10 g, 84%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.